![molecular formula C8H14Br2O2 B1368345 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane CAS No. 43153-20-4](/img/structure/B1368345.png)
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, also known as BMDD, is an organic compound composed of two bromomethyl groups, two methyl groups and a 1,3-dioxane ring. It is a colorless, volatile liquid with a boiling point of 115 °C, a melting point of -20 °C, and a density of 1.37 g/cm³. BMDD is used for a variety of scientific research applications due to its unique properties, including its low toxicity, low volatility, and high solubility in both organic and aqueous solvents.
Scientific Research Applications
Structural and Conformational Studies
The compound 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane and its derivatives have been extensively studied for their structural and conformational properties. Khazhiev et al. (2021) explored the structure and conformation of a closely related compound, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, using NMR spectroscopy and X-ray structural analysis. The study found that the molecules of this compound exhibit a chair conformation with an equatorial orientation of the aromatic substituent. This research contributes to understanding the structural dynamics of such compounds in both crystalline and solution states, which is vital for their application in fine organic synthesis (Khazhiev et al., 2021).
Applications in Fine Organic Synthesis
Another aspect of the research on this compound focuses on its potential in fine organic synthesis. The compound's structure, particularly its chair conformation and the orientation of substituents, plays a crucial role in its reactivity and application in synthetic processes. The studies by Khazhiev et al. contribute to this field by providing detailed insights into the molecular structure, which can be used to predict and manipulate its reactivity in organic synthesis (Khazhiev et al., 2018).
Mechanism of Action
Target of Action
It is known that this compound is a promising reagent for fine organic synthesis and a potential bactericidal compound .
Mode of Action
It is known that 5,5-bis(halomethyl)-1,3-dioxanes, a group to which this compound belongs, contain two additional reaction centers: halogen atoms, which are capable of undergoing nucleophilic substitution reactions .
Biochemical Pathways
Due to the presence of a halogen and a nitrogen atoms in the 1,3-dioxane molecule, such compounds can be considered as promising for the creation of objects with high biological activity .
Result of Action
It is known that this compound is a potential bactericidal compound .
Action Environment
It is known that the nearest solvation shell of the studied 1,3-dioxane comprises a relatively small (up to four) number of solvent molecules .
properties
IUPAC Name |
5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDAROJZGKUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CBr)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561429 | |
Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43153-20-4 | |
Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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